3-Ethoxypropionamide
Description
3-Ethoxypropionamide (IUPAC: 3-ethoxypropanamide) is an organic compound featuring an amide functional group (-CONH₂) and an ethoxy (-OCH₂CH₃) substituent on the propionamide backbone. Amides like this compound are typically polar, with hydrogen-bonding capabilities, leading to higher boiling points compared to esters or ethers. Such compounds are often utilized in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-ethoxypropanamide |
InChI |
InChI=1S/C5H11NO2/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H2,6,7) |
InChI Key |
WGVNJQHQQWPGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-Ethoxypropionate (Ester Analog)
Structural Relationship : Ethyl 3-ethoxypropionate (CAS 763-69-9) shares the same ethoxypropionate backbone but replaces the amide group with an ester (-COO-) .
Key Differences :
- Functional Group Reactivity : Esters are more prone to hydrolysis under acidic/basic conditions, whereas amides are generally more stable .
- Physical Properties: Boiling Point: Ethyl 3-ethoxypropionate has a boiling point of 170.1°C , while 3-Ethoxypropionamide (amide) is expected to have a higher boiling point due to hydrogen bonding. Molecular Weight: Ethyl 3-ethoxypropionate (C₇H₁₄O₃, MW 146.18 g/mol) vs. This compound (C₅H₁₁NO₂, MW 117.15 g/mol).
- Applications : Ethyl 3-ethoxypropionate is used in coatings and solvents due to its low volatility and high solvency , whereas amides like this compound may find roles in drug formulation or agrochemicals.
2-(3-Chlorophenoxy)propionamide (Chlorinated Phenoxy Amide)
Structural Relationship: This compound (CAS 5825-87-6) replaces the ethoxy group with a 3-chlorophenoxy substituent . Key Differences:
- Molecular Weight: Higher (C₉H₉ClNO₂, MW 198.63 g/mol) due to the aromatic chlorine substituent .
- Applications: 2-(3-Chlorophenoxy)propionamide is registered as a pesticide (EPA code 021203) , suggesting agrochemical utility, whereas this compound’s ethoxy group may favor pharmaceutical compatibility.
3-Ethyl-2-oxopentanamide (Ketone-containing Amide)
Structural Relationship : Features a ketone (-CO-) group adjacent to the amide .
Key Differences :
- Reactivity : The ketone group increases susceptibility to nucleophilic attack, unlike the ethoxy group, which is more inert.
Data Table: Comparative Analysis
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